

1H-Pyrazole-5-carbothioamide chemical properties and structure

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Compound of Interest

Compound Name: **1H-Pyrazole-5-carbothioamide**

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An In-depth Technical Guide to **1H-Pyrazole-5-carbothioamide**: Structure, Properties, and Therapeutic Potential

Abstract

1H-Pyrazole-5-carbothioamide is a heterocyclic compound featuring a pyrazole ring functionalized with a thioamide group. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds.^{[1][2]} The addition of the carbothioamide moiety, a known pharmacophore that enhances molecular interactions, creates a molecule of significant interest to researchers in drug discovery and materials science. This technical guide provides a comprehensive overview of the structure, physicochemical properties, spectroscopic characterization, synthesis, and the broad therapeutic potential of the **1H-pyrazole-5-carbothioamide** core. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Intersection of Two Potent Pharmacophores

The field of medicinal chemistry is driven by the search for novel molecular frameworks that can effectively interact with biological targets to elicit a therapeutic response. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized

for its metabolic stability and versatile synthetic accessibility.^[3] Its derivatives form the basis of numerous commercial drugs, including the anti-inflammatory agent Celecoxib.^[1]

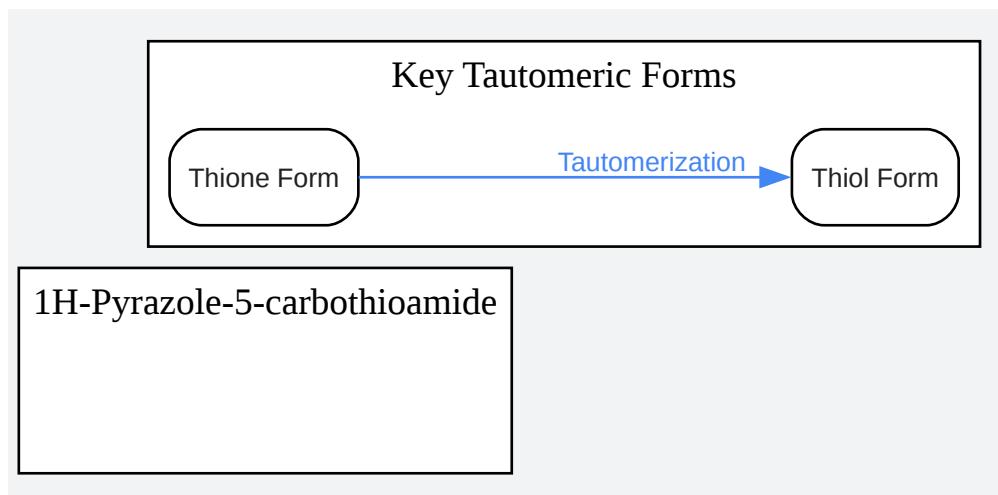
Parallelly, the thioamide (-CSNH₂) functional group, a bioisostere of the amide group, offers unique chemical properties, including enhanced hydrogen bonding capabilities, improved metabolic stability in some contexts, and the ability to chelate metal ions, which is crucial for inhibiting metalloenzymes. The strategic combination of these two pharmacophores in **1H-pyrazole-5-carbothioamide** yields a scaffold with significant potential for developing new therapeutic agents across a range of diseases.

Molecular Structure and Physicochemical Properties

The fundamental structure of **1H-Pyrazole-5-carbothioamide** consists of a pyrazole ring with a carbothioamide group attached at the C5 position. A critical aspect of its structure is the existence of tautomerism, which can influence its chemical reactivity and biological interactions.

- Annular Tautomerism: The proton on the pyrazole ring's nitrogen can reside on either N1 or N2.
- Thione-Thiol Tautomerism: The carbothioamide group can exist in the thione (C=S) or the thiol (C-SH) form.

These equilibria are crucial for understanding the molecule's behavior in different chemical environments.



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Caption: Structure of **1H-Pyrazole-5-carbothioamide** and its tautomerism.

Table 1: Physicochemical Properties of **1H-Pyrazole-5-carbothioamide**

| Property | Value | Source |
|--------------------------------|--|--------|
| Molecular Formula | C ₄ H ₅ N ₃ S | [4] |
| Molecular Weight | 127.17 g/mol | [5] |
| CAS Number | 33064-36-7 (for 5-carboxamide analog) | [6] |
| IUPAC Name | 1H-pyrazole-5-carbothioamide | [4] |
| Topological Polar Surface Area | 75.9 Å ² (Predicted) | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Predicted LogP | 0.1 | [5] |

Spectroscopic and Crystallographic Analysis

Detailed characterization is essential for confirming the structure and purity of synthesized compounds. Based on studies of closely related derivatives, the following spectroscopic signatures are expected for the **1H-pyrazole-5-carbothioamide** scaffold.

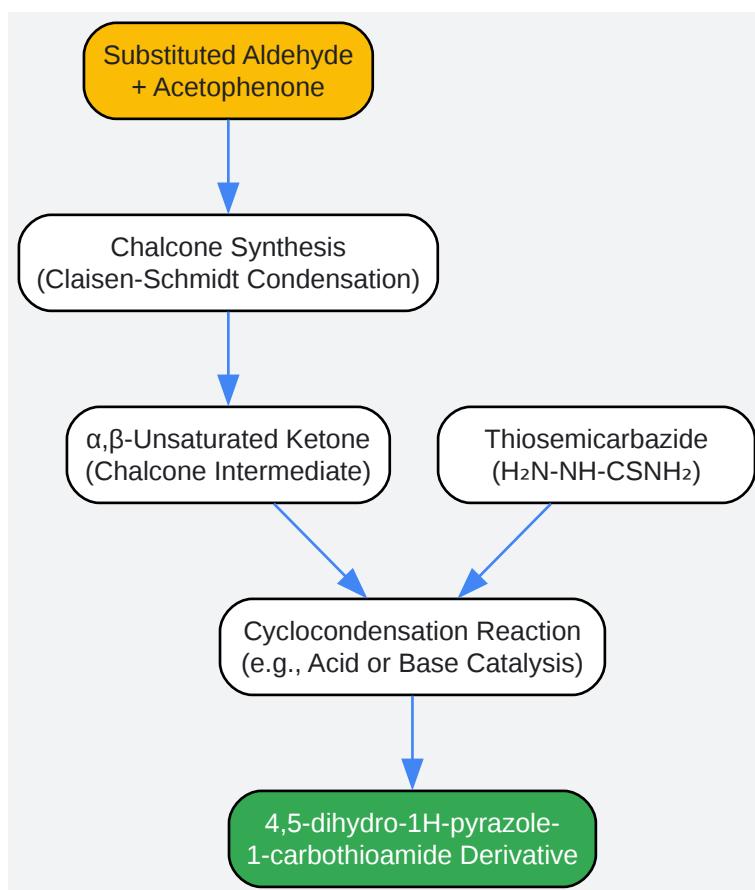
- **¹H NMR Spectroscopy:** The spectrum would feature distinct signals for the two protons on the pyrazole ring (C3-H and C4-H). The protons of the thioamide NH₂ group would typically appear as a broad singlet, which is exchangeable with D₂O.[7]
- **¹³C NMR Spectroscopy:** Resonances for the three pyrazole ring carbons are expected, with the carbon of the C=S group appearing significantly downfield (typically $\delta > 170$ ppm).[7][8]
- **Infrared (IR) Spectroscopy:** Key absorption bands would include N-H stretching vibrations (around 3200-3400 cm⁻¹), C=N stretching of the pyrazole ring, and a characteristic C=S

stretching vibration (around 1100-1200 cm⁻¹).^{[7][9]}

- Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight.^{[7][10]}
- X-ray Crystallography: Single-crystal X-ray diffraction studies on derivatives reveal that the pyrazole ring is typically planar.^[11] The solid-state structure is often stabilized by an extensive network of intermolecular hydrogen bonds, commonly involving the thioamide group (e.g., N-H···S and N-H···N interactions), leading to the formation of well-defined supramolecular architectures.^{[11][12]}

Synthesis and Reactivity

The synthesis of pyrazole carbothioamides is versatile, with the most prevalent method involving the cyclocondensation of an appropriate α,β -unsaturated carbonyl compound (chalcone) with thiosemicarbazide. This approach allows for significant molecular diversity by modifying the chalcone precursor.



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Caption: General workflow for the synthesis of pyrazoline carbothioamides.

Experimental Protocol: Synthesis of a 4,5-dihydro-1H-pyrazole-1-carbothioamide Derivative

This protocol describes a representative synthesis via the cyclocondensation of a chalcone with thiosemicarbazide, a widely cited and robust method.[8][10][13]

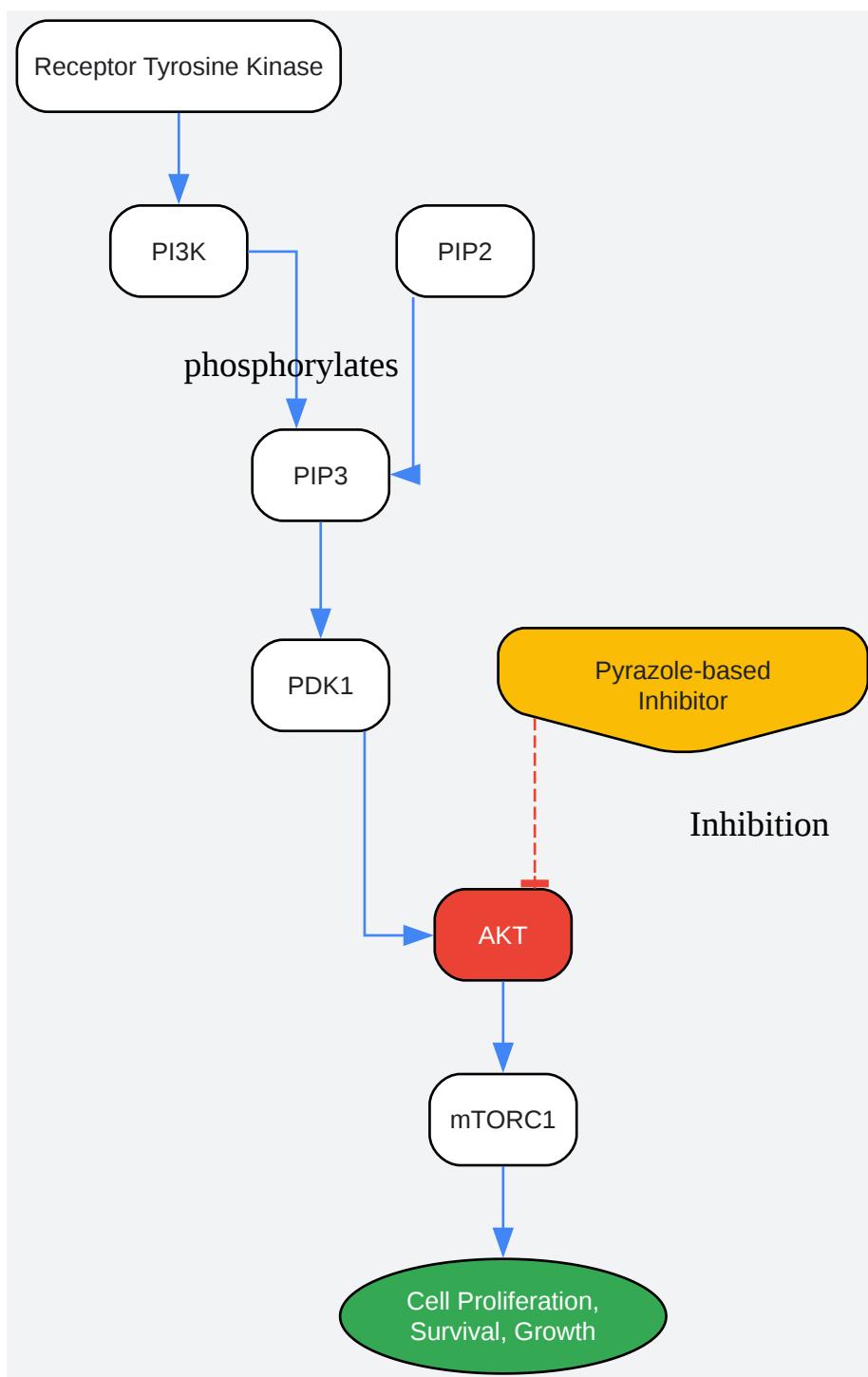
- Chalcone Synthesis:
 - Dissolve an equimolar amount of a substituted aromatic aldehyde and a substituted acetophenone in ethanol.
 - Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room temperature. The base acts as a catalyst for the Claisen-Schmidt condensation.
 - Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.
 - Filter the solid chalcone, wash with cold water until the filtrate is neutral, and recrystallize from ethanol.
- Cyclocondensation to Form Pyrazoline:
 - To a solution of the purified chalcone (1 equivalent) in a suitable solvent like ethanol or methanol, add thiosemicarbazide (1.1 equivalents).
 - Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base (e.g., NaOH) to the mixture.[8] The catalyst facilitates the initial Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring.
 - Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
- Filter the solid product, wash with cold ethanol, and dry.
- Purify the crude product by column chromatography or recrystallization to obtain the final 3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.[13]

Applications in Drug Development

The **1H-pyrazole-5-carbothioamide** scaffold and its derivatives have demonstrated a remarkable breadth of biological activities, making them highly attractive for therapeutic applications.

- Antimicrobial and Antifungal Agents: Numerous studies have reported the potent activity of pyrazole carbothioamides against various bacterial and fungal strains.[10] Compounds have shown excellent inhibition against *S. aureus*, *E. coli*, *A. niger*, and *A. flavus*, with minimum inhibitory concentrations (MICs) comparable to standard drugs.[8][10]
- Anticancer Activity: Derivatives have been investigated as potential anticancer agents.[14] The pyrazole scaffold can be designed to inhibit specific enzymes crucial for cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs) or tyrosine kinases. The mechanism often involves inducing apoptosis in cancer cells.
- Enzyme Inhibition: The scaffold is effective for designing enzyme inhibitors. For instance, certain derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential.[7] Others have been developed as effective urease inhibitors.
- Anthelmintic Agents: Novel 1-methyl-1H-pyrazole-5-carboxamide derivatives (a closely related analog) have shown potent activity against parasitic nematodes like *Haemonchus contortus*, highlighting the scaffold's potential in veterinary and human medicine to combat parasitic infections.[15]



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Caption: Potential inhibition of the PI3K/AKT pathway by pyrazole derivatives.[\[16\]](#)

Safety and Handling

While specific toxicity data for the parent **1H-Pyrazole-5-carbothioamide** is not widely available, standard laboratory safety precautions should be observed. Closely related analogs, such as 1H-pyrazole-5-carboxamide, are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.^[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1H-Pyrazole-5-carbothioamide represents a synthetically accessible and highly versatile molecular scaffold. The combination of the proven pyrazole core with the chemically robust thioamide functional group provides a powerful platform for the design of novel bioactive molecules. The extensive research into its derivatives, demonstrating potent antimicrobial, anticancer, and enzyme-inhibiting properties, underscores its significant potential. This guide serves as a foundational resource for scientists aiming to explore and exploit the rich chemistry and therapeutic promise of this important heterocyclic compound.

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